molecular formula C10H14F3N3O B13626012 [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13626012
M. Wt: 249.23 g/mol
InChI Key: QFBWBJHSEQUUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with a unique structure that combines a cyclohexyl group, a trifluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the reduction of the triazole intermediate to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with enzymes and receptors makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties can enhance the performance and durability of products in various applications.

Mechanism of Action

The mechanism of action of [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-cyclohexyl-5-(methyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-cyclohexyl-5-(chloromethyl)-1H-1,2,3-triazol-4-yl]methanol

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14F3N3O

Molecular Weight

249.23 g/mol

IUPAC Name

[1-cyclohexyl-5-(trifluoromethyl)triazol-4-yl]methanol

InChI

InChI=1S/C10H14F3N3O/c11-10(12,13)9-8(6-17)14-15-16(9)7-4-2-1-3-5-7/h7,17H,1-6H2

InChI Key

QFBWBJHSEQUUOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(N=N2)CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.